molecular formula C9H10N2S B13665959 5-Methyl-2-(3-methyl-2-thienyl)imidazole

5-Methyl-2-(3-methyl-2-thienyl)imidazole

Cat. No.: B13665959
M. Wt: 178.26 g/mol
InChI Key: UXMYGLQMEMNZSM-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-methyl-2-thienyl)imidazole is a heterocyclic compound that features both an imidazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3-methyl-2-thienyl)imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar cyclization reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3-methyl-2-thienyl)imidazole can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: Both the imidazole and thiophene rings can undergo substitution reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole or thiophene rings.

Scientific Research Applications

5-Methyl-2-(3-methyl-2-thienyl)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3-methyl-2-thienyl)imidazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved are still under investigation, but it is believed to exert its effects through modulation of specific biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(3-methyl-2-thienyl)imidazole is unique due to the presence of both a methyl group and a thiophene ring, which confer specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability.

Properties

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

5-methyl-2-(3-methylthiophen-2-yl)-1H-imidazole

InChI

InChI=1S/C9H10N2S/c1-6-3-4-12-8(6)9-10-5-7(2)11-9/h3-5H,1-2H3,(H,10,11)

InChI Key

UXMYGLQMEMNZSM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C2=NC=C(N2)C

Origin of Product

United States

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